2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Overview
Description
2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile is a complex organic compound with a unique structure that includes both pyrrolo and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of an aryl methyl ketone with N-(2-aminophenyl)pyrrole in the presence of a catalytic amount of elemental iodine in dimethyl sulfoxide (DMSO). The reaction proceeds through iodination followed by a Kornblum reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The presence of amino groups allows for oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the amino or pyrrolo moieties.
Scientific Research Applications
2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby affecting cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(4-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile: Similar structure but with a different position of the amino group.
2-amino-1-(2-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile: Contains a methyl group instead of an amino group.
2-amino-1-(2-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile: Contains an ethoxy group instead of an amino group.
Uniqueness
The uniqueness of 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor and corrosion inhibitor highlights its versatility and potential for diverse applications.
Properties
IUPAC Name |
2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6/c18-9-10-15-17(22-13-7-3-2-6-12(13)21-15)23(16(10)20)14-8-4-1-5-11(14)19/h1-8H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUVODKHAXZFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327907 | |
Record name | 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296261-86-4 | |
Record name | 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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